molecular formula C14H11ClN2O5 B2813258 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid CAS No. 55776-09-5

6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid

Cat. No. B2813258
CAS RN: 55776-09-5
M. Wt: 322.7
InChI Key: TUMPLVXSHCYVQG-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1970s and has since been widely studied for its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid involves the inhibition of COX activity. The drug binds to the active site of the enzyme and prevents it from converting arachidonic acid into prostaglandins. This results in a decrease in the production of prostaglandins, which in turn leads to a reduction in pain and inflammation.

Biochemical And Physiological Effects

6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The drug has also been found to inhibit the migration of leukocytes to the site of inflammation, which further reduces inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid in lab experiments is its well-established mechanism of action. The drug has been extensively studied and its effects are well understood. Additionally, the drug is relatively inexpensive and readily available. However, one limitation of using the drug in lab experiments is its potential toxicity. The drug has been shown to have hepatotoxic effects and can cause liver damage if used at high doses.

Future Directions

There are several future directions for research on 6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid. One area of interest is the development of more selective COX inhibitors that have fewer side effects than traditional NSAIDs. Another area of research is the investigation of the drug's potential use in the treatment of cancer. It has been shown to have anticancer effects in vitro and in vivo and may have potential as a chemotherapeutic agent. Finally, there is a need for further studies on the drug's safety and toxicity profile, particularly at high doses.

Scientific Research Applications

6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation. The drug has also been investigated for its potential use in the treatment of various diseases such as arthritis, asthma, and cancer.

properties

IUPAC Name

6-chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O5/c1-22-9-4-2-8(3-5-9)16-13-11(17(20)21)7-6-10(15)12(13)14(18)19/h2-7,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMPLVXSHCYVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-methoxyanilino)-3-nitrobenzoic acid

Synthesis routes and methods I

Procedure details

To 74 g (0.60 mol) of p-anisidine, stirred mechanically at 75 degrees, was added 35.4 g (0.15 mol) of 2,6-dichloro-3-nitrobenzoic acid [Lehmstedt and Schrader, Berichte 70B, 1526 (1937)]in small portions over one-half hour. The mixture was heated at 75 degrees for 24 hours, with stirring during the first two hours. The reaction mixture was cooled, the solid mass shattered, and triturated in a mechanical blender with 300 ml of 2.4N hydrochloric acid. The solid was collected, washed with 3N hydrochloric acid, stirred in 400 ml of 0.5N sodium carbonate, and filtered. The filtrate, diluted with 250 ml of water, was gradually acidified with 4N hydrochloric acid. The precipitate was collected, washed with water, and dried to 38.5 g (79%) of the red title compound, mp 205-213 degrees. A purified sample, from toluene, melts at 212-215 degrees.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
70B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 74 g (0.60 mol) of p-anisidine stirred mechanically at 75° C. was added 35.4 g (0.15 mol) of 2,6-dichloro-3-nitrobenzoic acid [Lehmstedt and Schrader, Berichte 70B, 1526 (1937)] in small portions over one-half hour. The mixture was heated at 75° C. for 24 hours with stirring during the first two hours. The reaction mixture was cooled and the resulting solid mass was triturated in a mechanical blender with 300 ml of 2.4N hydrochloric acid. The solid was collected, washed with 3N hydrochloric acid, stirred in 400 ml of 0.5N sodium carbonate, and filtered. The filtrate, diluted with 250 ml of water, was gradually acidified with 4N hydrochloric acid. The precipitate was collected, washed with water, and dried to provide 38.5 g (79%) of the red title compound, mp 205°-213° C. A purified sample, from toluene, melts at 212°-215° C.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two
Yield
79%

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